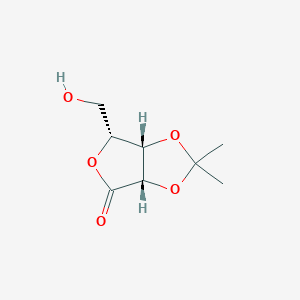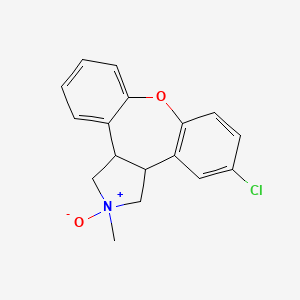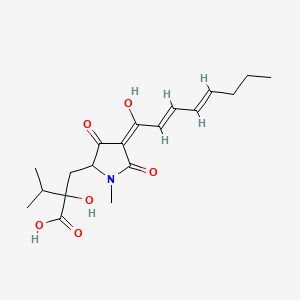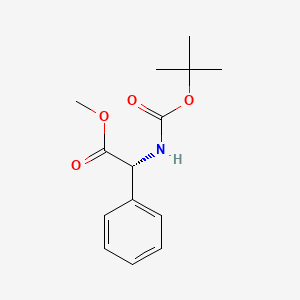
1'-Epi-2',2'-Difluor-2'-Desoxyuridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Epi 2’,2’-Difluoro-2’-deoxyuridine is a synthetic nucleoside analog, structurally related to gemcitabine. It is characterized by the presence of two fluorine atoms at the 2’ position and an epimeric configuration at the 1’ position. This compound has a molecular formula of C9H10F2N2O5 and a molecular weight of 264.18 g/mol .
Wissenschaftliche Forschungsanwendungen
1’-Epi 2’,2’-Difluoro-2’-deoxyuridine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of nucleoside analogs.
Biology: The compound is employed in biochemical assays to investigate the mechanisms of nucleoside metabolism and transport.
Vorbereitungsmethoden
The synthesis of 1’-Epi 2’,2’-Difluoro-2’-deoxyuridine typically involves the fluorination of a suitable uridine derivative. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The process may involve multiple steps, including protection and deprotection of hydroxyl groups, to ensure selective fluorination at the desired positions .
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to enhance yield and purity.
Analyse Chemischer Reaktionen
1’-Epi 2’,2’-Difluoro-2’-deoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted under specific conditions, often using nucleophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding uracil derivatives or reduction to modify the sugar moiety.
Hydrolysis: Acidic or basic hydrolysis can cleave the glycosidic bond, yielding the free base and sugar components.
Common reagents used in these reactions include strong acids or bases, nucleophiles like sodium azide, and oxidizing agents such as potassium permanganate. The major products formed depend on the reaction conditions and the specific reagents used .
Wirkmechanismus
The mechanism of action of 1’-Epi 2’,2’-Difluoro-2’-deoxyuridine involves its incorporation into DNA during replication. The presence of fluorine atoms disrupts normal base pairing, leading to chain termination and inhibition of DNA synthesis. This mechanism is similar to that of gemcitabine, which targets rapidly dividing cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleotide metabolism .
Vergleich Mit ähnlichen Verbindungen
1’-Epi 2’,2’-Difluoro-2’-deoxyuridine can be compared with other nucleoside analogs such as:
Gemcitabine: Both compounds share a similar structure, but 1’-Epi 2’,2’-Difluoro-2’-deoxyuridine has an epimeric configuration at the 1’ position, which may affect its biological activity.
2’,2’-Difluoro-2’-deoxycytidine: This compound lacks the epimeric configuration and has a different base, cytosine, instead of uracil.
2’-Fluoro-2’-deoxyuridine: This analog has only one fluorine atom at the 2’ position, which may result in different pharmacokinetic and pharmacodynamic properties.
The uniqueness of 1’-Epi 2’,2’-Difluoro-2’-deoxyuridine lies in its specific structural modifications, which can influence its interaction with biological targets and its overall efficacy in various applications.
Eigenschaften
IUPAC Name |
1-[(2S,4S,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6+,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRDBEQIJQERSE-PIYBLCFFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@@H]2C([C@H]([C@H](O2)CO)O)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747700 |
Source


|
| Record name | 1-(2-Deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153381-14-7 |
Source


|
| Record name | 1-(2-Deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10](/img/structure/B1146965.png)
![3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-](/img/structure/B1146967.png)
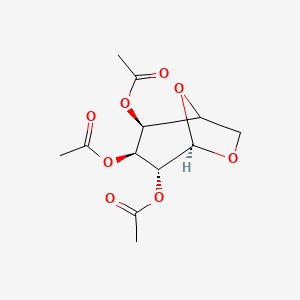
![(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile](/img/structure/B1146970.png)
